3,4-dichloronaphthalen-1-ol
Overview
Description
3,4-Dichloronaphthalen-1-ol: is an organic compound belonging to the class of naphthalenols, which are derivatives of naphthalene with a hydroxyl group attached to the aromatic ring. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the naphthalene ring and a hydroxyl group at the 1 position. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloronaphthalen-1-ol can be achieved through several methods. One common approach involves the chlorination of naphthalen-1-ol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 3 and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Dichloronaphthalen-1-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3,4-dichloronaphthoquinone.
Reduction: Formation of 3,4-dichlorodihydronaphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
Chemistry: 3,4-Dichloronaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism of action of 3,4-dichloronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2,3-Dichloronaphthalen-1-ol
- 1,4-Dichloronaphthalen-2-ol
- 3,4-Dichlorophenol
Comparison: 3,4-Dichloronaphthalen-1-ol is unique due to the specific positioning of chlorine atoms and the hydroxyl group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the position of chlorine atoms can influence the compound’s reactivity and interaction with biological targets, making it more or less effective in certain applications.
Properties
IUPAC Name |
3,4-dichloronaphthalen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPLJCRSIZXGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20207579 | |
Record name | 1-Naphthalenol, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58877-90-0 | |
Record name | 1-Naphthalenol, 3,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058877900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenol, 3,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20207579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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